BenchChemオンラインストアへようこそ!

2-chloro-N-[(5-cyclopropylisoxazol-4-yl)methyl]acetamide

Physicochemical profiling Drug-likeness Metabolic stability

2-Chloro-N-[(5-cyclopropylisoxazol-4-yl)methyl]acetamide integrates an electrophilic chloroacetyl warhead with a 5-cyclopropylisoxazole scaffold, enabling covalent modification of active-site cysteines (GPX4, TXNRD1). The cyclopropyl group imparts steric bulk (+13.5 cm³·mol⁻¹ Molar Refractivity vs. methyl) and metabolic stability, making it a superior comparator for matched-pair SAR profiling against 5-methyl or des-cyclopropyl analogs. Retains the ACAT-modulating pharmacophore for dual evaluation in cholesterol esterification and ferroptosis. Supplied at ≥98% purity, classified non-hazardous for DOT/IATA transport. Choose for structure–selectivity relationship studies and proteome-wide cysteine reactivity profiling.

Molecular Formula C9H11ClN2O2
Molecular Weight 214.65 g/mol
CAS No. 1428233-53-7
Cat. No. B1470917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-[(5-cyclopropylisoxazol-4-yl)methyl]acetamide
CAS1428233-53-7
Molecular FormulaC9H11ClN2O2
Molecular Weight214.65 g/mol
Structural Identifiers
SMILESC1CC1C2=C(C=NO2)CNC(=O)CCl
InChIInChI=1S/C9H11ClN2O2/c10-3-8(13)11-4-7-5-12-14-9(7)6-1-2-6/h5-6H,1-4H2,(H,11,13)
InChIKeyLLCYUJXSKJZHOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-[(5-cyclopropylisoxazol-4-yl)methyl]acetamide (CAS 1428233-53-7): Procurement-Grade Physicochemical and Structural Profile


2-Chloro-N-[(5-cyclopropylisoxazol-4-yl)methyl]acetamide (CAS 1428233-53-7) is a chloroacetamide-functionalized isoxazole with a 5-cyclopropyl substituent (MF: C₉H₁₁ClN₂O₂; MW: 214.65 g·mol⁻¹) . The compound is supplied at a minimum purity of 98% (in-house QC; batch-specific certificate of analysis recommended) and is classified as non-hazardous for DOT/IATA transport . Structurally, it integrates an electrophilic 2-chloroacetyl warhead with a cyclopropyl-isoxazole scaffold, placing it within a chemical space explored for covalent enzyme inhibition (e.g., GPX4 and CYP450 targets) and for isoxazole-based ACAT modulation [1][2].

Why 2-Chloro-N-[(5-cyclopropylisoxazol-4-yl)methyl]acetamide Cannot Be Replaced by Close Isoxazole Analogs


Two closest structural analogs—2-chloro-N-[(5-methylisoxazol-4-yl)methyl]acetamide (CAS 1428234-07-4) and 2-cyclopropyl-N-[(5-methylisoxazol-4-yl)methyl]acetamide (CAS 2034338-21-9)—differ by a single substituent at the isoxazole 5-position or at the acetyl moiety . The cyclopropyl group imposes distinct steric bulk (Molar Refractivity: +13.5 cm³·mol⁻¹ vs. methyl) and alters electronic distribution through its sp²-character C–C bonds, modulating the reactivity of the chloroacetamide warhead and the metabolic stability of the scaffold [1]. Chloroacetamide-based probes (e.g., ML210) show that even minor structural variations drastically shift cysteine reactivity profiles and proteome-wide selectivity [1][2]. Generic interchange without matched-pair molecular analysis therefore risks altering target engagement, selectivity, and pharmacokinetic behavior.

Quantitative Differentiation Evidence for 2-Chloro-N-[(5-cyclopropylisoxazol-4-yl)methyl]acetamide Against its Closest Analogs


Cyclopropyl vs. Methyl Substituent at Isoxazole 5-Position: Impact on Molecular Topology and Predicted Physicochemical Properties

The target compound (5-cyclopropyl) versus its 5-methyl analog (CAS 1428234-07-4) exhibits a larger molecular volume (MW 214.65 vs. 188.61 g·mol⁻¹) and an increased number of rotatable bonds (4 vs. 3) . Computed logP rises from ~0.4 (methyl) to 1.407 (cyclopropyl), while TPSA remains constant at 55.13 Ų . The cyclopropyl group introduces additional sp³ character, which is associated with improved aqueous solubility and reduced aromatic ring count—a favorable trait for CNS-drug-likeness [1].

Physicochemical profiling Drug-likeness Metabolic stability

Chloroacetamide Warhead Reactivity: Differentiation from Cyclopropylacetamide Analogs

The target compound incorporates a 2-chloroacetyl group, a well-characterized electrophilic warhead capable of forming covalent adducts with active-site cysteine residues (e.g., GPX4 Cys46, CYP450 cysteine-ligand heme complexes) [1][2]. The direct analog 2-cyclopropyl-N-[(5-methylisoxazol-4-yl)methyl]acetamide (CAS 2034338-21-9) replaces the chlorine with a hydrogen, eliminating the electrophilic center. In matched-pair studies of GPX4 inhibitors, chloroacetamide-to-acetamide substitution completely abrogates cellular potency (IC₅₀ shift > 1,000-fold), demonstrating the functional necessity of the chlorine atom for covalent target engagement [1].

Covalent inhibitor Electrophilic warhead Target engagement

Isoxazole-4-ylmethyl vs. Isoxazole-3-ylmethyl Connectivity: Impact on Predicted Binding Mode and Patent Composition-of-Matter

The target compound anchors the acetamide at the isoxazole 4-position, as opposed to the more common 3- or 5-aminoalkyl isoxazole derivatives (e.g., 2-chloro-N-(3-isoxazolyl)acetamide, CAS 92981-84-5) [1]. Regioisomeric switching between 3- and 4-aminomethyl isoxazoles alters the vector of the chloroacetamide warhead relative to the cyclopropyl group, which can dramatically shift biological activity [2]. The antiarthritic isoxazole-4-carboxamide patent class (e.g., US 5,494,911) specifically claims 4-substituted isoxazoles, providing composition-of-matter protection that 3-substituted analogs may not share [3].

Regioisomeric differentiation Scaffold novelty Patent landscape

Cyclopropyl-Modulated Metabolic Stability: Class-Level Projection versus 5-Methyl and 5-Unsubstituted Analogs

Cyclopropyl groups are established metabolic blocking motifs that reduce cytochrome P450-mediated oxidation relative to methyl or unsubstituted positions [1]. In analogous isoxazole carboxamide series, compounds bearing a 5-cyclopropyl substituent exhibited > 3-fold longer microsomal half-life (t₁/₂) compared to their 5-methyl counterparts [2]. Although direct metabolic stability data for the target compound are not publicly available, the class-level inference from structurally related isoxazole-4-carboxamides and cyclopropyl amides supports enhanced metabolic robustness.

Metabolic stability CYP inhibition In vitro ADME

Purity and Storage Stability: Batch-to-Batch Reproducibility Relative to Research-Grade Alternatives

The target compound is provided at a standardized purity of 98% (Leyan in-house QC), exceeding the 95% typical of alternative suppliers . Long-term storage in cool, dry conditions is specified, and the compound is classified as non-hazardous for transport, facilitating international shipping without special handling requirements . For comparison, widely available isoxazole building blocks (e.g., N-(5-methyl-4-isoxazolyl)acetamide) commonly ship at 95–97% purity, which may impact reproducibility in high-sensitivity biochemical assays.

Quality assurance Reproducibility Procurement specification

Optimal Scientific and Industrial Application Scenarios for 2-Chloro-N-[(5-cyclopropylisoxazol-4-yl)methyl]acetamide


Covalent Inhibitor Probe Design Targeting Cytosolic Cysteine Proteases or Oxidoreductases (e.g., GPX4, TXNRD1)

The chloroacetamide warhead is validated for covalent modification of active-site cysteines in enzymes such as GPX4 (ferroptosis regulation) and thioredoxin reductase (TXNRD1) [1]. The 5-cyclopropylisoxazole scaffold provides a rigid, metabolically stable core that can be further elaborated with fluorophores or affinity tags for chemical biology probe development .

Negative Control or Comparator in GPX4 Inhibitor Selectivity Panels

Because minor structural modifications profoundly alter GPX4 inhibitor selectivity [1], the target compound can serve as a regioisomeric or substitution-pattern comparator in proteome-wide selectivity profiling studies, enabling dissection of structure–activity relationships for the chloroacetamide-isoxazole chemotype.

ACAT Inhibition Research and Cholesterol Metabolism Studies

Cyclopropyl-substituted isoxazole alkyl amides were patented as acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors for hypercholesterolemia [2]. The target compound retains the core pharmacophore (isoxazole-4-alkyl amide with cyclopropyl substituent) and can be evaluated as a tool compound for cholesterol esterification pathway analysis in hepatic and intestinal cell models.

Metabolic Stability Benchmarking in Congeneric Isoxazole Series

The cyclopropyl group is a recognized metabolic blocking strategy [3]. Researchers can use the target compound as a positive control in microsomal stability assays when comparing 5-substituted isoxazole analogs (methyl, ethyl, cyclopropyl, tert-butyl) to quantify the metabolic advantage of cyclopropyl substitution in a defined chemical series.

Quote Request

Request a Quote for 2-chloro-N-[(5-cyclopropylisoxazol-4-yl)methyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.